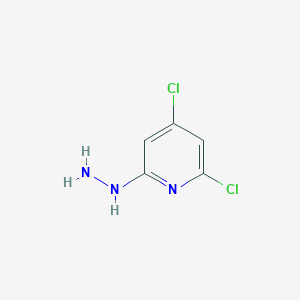
2,4-Dichloro-6-hydrazinopyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichloro-6-hydrazinopyridine is a chemical compound belonging to the class of hydrazinopyridines. These compounds are characterized by the presence of a hydrazine group attached to a pyridine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,4-Dichloro-6-hydrazinopyridine can be synthesized through nucleophilic substitution reactions. One common method involves the reaction of 2,4-dichloropyridine with hydrazine hydrate. The reaction typically occurs in solvents such as dioxane, tetrahydrofuran (THF), or dimethylformamide (DMF) at room temperature or under cooling conditions .
Industrial Production Methods: Industrial production of this compound often involves the use of pyridine halides and hydrazine hydrate. The reaction is facilitated by the presence of a solvent that acts as an acid-binding agent, promoting the reaction towards the desired product .
Análisis De Reacciones Químicas
Types of Reactions: 2,4-Dichloro-6-hydrazinopyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The hydrazine group can replace halogen atoms in the pyridine ring.
Reduction: The compound can be reduced to form hydrazones.
Condensation: It can react with aldehydes and ketones to form hydrazones.
Common Reagents and Conditions:
Nucleophilic Substitution: Hydrazine hydrate in solvents like dioxane or DMF.
Reduction: Reducing agents such as sodium borohydride.
Condensation: Aldehydes or ketones in the presence of an acid catalyst.
Major Products:
Hydrazones: Formed from the reaction with aldehydes and ketones.
Reduced Derivatives: Formed through reduction reactions.
Aplicaciones Científicas De Investigación
2,4-Dichloro-6-hydrazinopyridine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of biologically active compounds.
Biology: Investigated for its potential as an anti-inflammatory and antiulcer agent.
Medicine: Explored for its potential use in pharmaceuticals due to its biological activity.
Industry: Utilized in the production of herbicides, plant growth regulators, and fungicides
Mecanismo De Acción
The mechanism of action of 2,4-Dichloro-6-hydrazinopyridine involves its interaction with various molecular targets. The hydrazine group is highly reactive, allowing the compound to participate in multiple biochemical pathways. It can inhibit the activity of certain enzymes and modulate inflammatory responses by interacting with inflammatory mediators such as prostaglandins and leukotrienes .
Comparación Con Compuestos Similares
2-Hydrazinopyridine: Shares a similar structure but lacks the chlorine substituents.
2,4,5-Trichloro-6-hydrazinonicotinonitrile: Contains additional chlorine atoms and a nitrile group.
Uniqueness: 2,4-Dichloro-6-hydrazinopyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C5H5Cl2N3 |
|---|---|
Peso molecular |
178.02 g/mol |
Nombre IUPAC |
(4,6-dichloropyridin-2-yl)hydrazine |
InChI |
InChI=1S/C5H5Cl2N3/c6-3-1-4(7)9-5(2-3)10-8/h1-2H,8H2,(H,9,10) |
Clave InChI |
GYMRGLRMUMWBBA-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(N=C1NN)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Phenylbicyclo[2.1.1]hexane-2-carboxylicacid](/img/structure/B13631870.png)
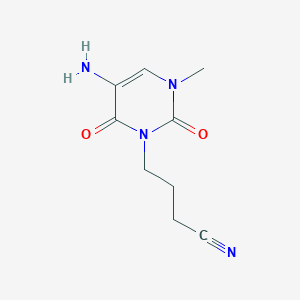
![(1r)-2-Fluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B13631884.png)


![4,4,5,5-tetramethyl-2-[(E)-4-phenylbut-1-en-3-ynyl]-1,3,2-dioxaborolane](/img/structure/B13631895.png)
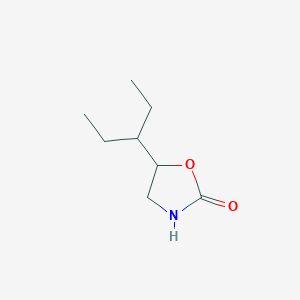
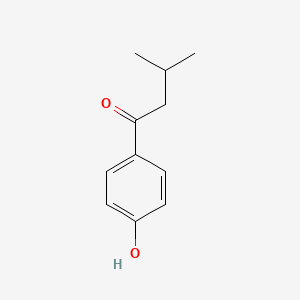
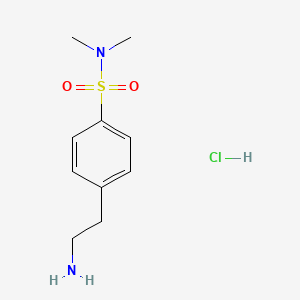
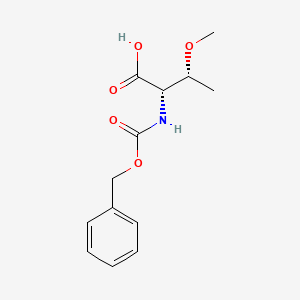
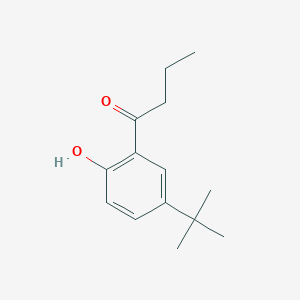
![7-oxo-5H,6H,7H-pyrrolo[3,4-b]pyridine-3-carboxylicacid](/img/structure/B13631933.png)
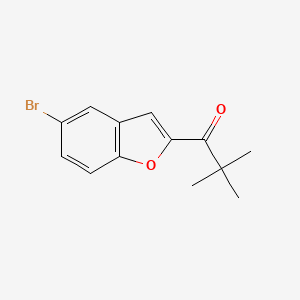
![3-Methyl-1,4,6,7-tetrahydropyrano[4,3-C]pyrazole](/img/structure/B13631941.png)
